molecular formula C35H42N4O7S B1487231 Fmoc-N-Me-D-Arg(pbf)-OH CAS No. 2044710-57-6

Fmoc-N-Me-D-Arg(pbf)-OH

Cat. No. B1487231
M. Wt: 662.8 g/mol
InChI Key: MEGKXARLCPKZHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-N-Me-D-Arg(Pbf)-OH is a chemical compound with the CAS number 913733-27-4 . It has a molar mass of 662.80 g/mol and a molecular formula of C₃₅H₄₂N₄O₇S₇ .


Molecular Structure Analysis

The Hill formula for Fmoc-N-Me-D-Arg(Pbf)-OH is C₃₅H₄₂N₄O₇S₇ . The exact mass is 662.277405 .


Physical And Chemical Properties Analysis

Fmoc-N-Me-D-Arg(Pbf)-OH has a predicted boiling point of 817.5±75.0 °C and a predicted density of 1.34±0.1 g/cm3 . It should be stored in a sealed dry, -20℃ refrigerator .

Scientific Research Applications

Efficient Synthesis Techniques

  • Improved Access to Pbf-Protected Argininic Acid: Pbf-protected argininic acid, crucial for Fmoc-solid phase peptide synthesis, shows high yield via nitrosating agent use, demonstrating efficient synthesis routes (Cupido et al., 2005).
  • Alternative Solvents for Peptide Synthesis: The use of N-butylpyrrolidinone (NBP) as an alternative solvent showcases a strategy to incorporate Fmoc-Arg(Pbf)-OH effectively into peptides, addressing issues related to sterically hindered amino acids (de la Torre et al., 2020).
  • Optimization of Synthesis Conditions: Studies on the synthesis of Fmoc-Arg(Pbf)-OH highlight the benefits of phase-transfer catalysis and solvent selection in improving yield and quality of the protected amino acid (Hong Yong-yu, 2006).

Enhancement of Peptide Synthesis Yield and Purity

  • Microwave Irradiation Techniques: Applying microwave irradiation in the solid-phase synthesis of peptides, such as leuprorelin, has been shown to significantly enhance yield and efficiency, demonstrating the utility of Fmoc-Arg(Pbf)-OH in modern synthesis approaches (Shen Shu-bao, 2009; 2012).
  • Addressing Impurity Challenges: Research identifying new impurities in Fmoc-protected amino acid derivatives, including Fmoc-Arg(Pbf)-OH, underscores the importance of quality control and raw material specifications to avoid beta-Ala contamination (Hlebowicz et al., 2008).

Novel Peptide Functionalities

  • Cyclic RGD Peptides Synthesis: The synthesis of cyclic RGD peptides, employing Fmoc-Arg(Pbf)-OH, illustrates the compound's role in creating potent integrin receptor antagonists, showcasing its application in therapeutic peptide development (Yamada et al., 2012).

properties

IUPAC Name

5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)27-18-35(4,5)46-30(20)27)47(43,44)38-33(36)37-17-11-16-29(32(40)41)39(6)34(42)45-19-28-25-14-9-7-12-23(25)24-13-8-10-15-26(24)28/h7-10,12-15,28-29H,11,16-19H2,1-6H3,(H,40,41)(H3,36,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGKXARLCPKZHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fmoc-N-Me-D-Arg(pbf)-OH
Reactant of Route 2
Fmoc-N-Me-D-Arg(pbf)-OH
Reactant of Route 3
Fmoc-N-Me-D-Arg(pbf)-OH
Reactant of Route 4
Fmoc-N-Me-D-Arg(pbf)-OH
Reactant of Route 5
Reactant of Route 5
Fmoc-N-Me-D-Arg(pbf)-OH
Reactant of Route 6
Fmoc-N-Me-D-Arg(pbf)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.